molecular formula C9H8BrFO3 B13603595 3-(4-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid

3-(4-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid

Cat. No.: B13603595
M. Wt: 263.06 g/mol
InChI Key: XUOFUEBZULCYLV-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, coupling reactions, and subsequent functional group modifications to achieve the desired product. The reaction conditions are optimized to ensure high yield and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanoic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorocinnamic acid
  • 4-Bromo-2-fluorobenzoic acid
  • 3-Bromo-4-fluorocinnamic acid

Uniqueness

3-(4-Bromo-2-fluorophenyl)-3-hydroxypropanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a hydroxypropanoic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C9H8BrFO3/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8,12H,4H2,(H,13,14)

InChI Key

XUOFUEBZULCYLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(CC(=O)O)O

Origin of Product

United States

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